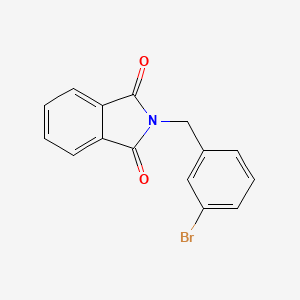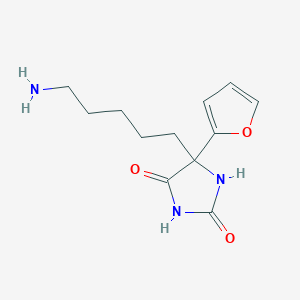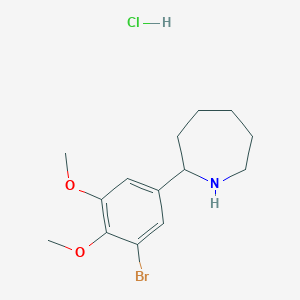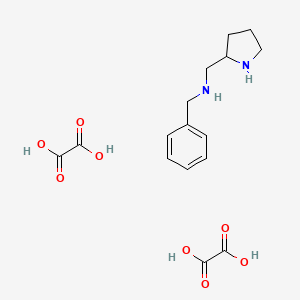
2-(3-Bromobenzyl)isoindoline-1,3-dione
Descripción general
Descripción
“2-(3-Bromobenzyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C15H10BrNO2 . It is part of the isoindoline family of compounds, which are the focus of much research due to their presence in a wide array of bioactive molecules .
Synthesis Analysis
Isoindolines and dioxoisoindolines, including “2-(3-Bromobenzyl)isoindoline-1,3-dione”, can be synthesized using simple heating and relatively quick solventless reactions . The synthesis of these compounds has been described in various pathways, but not all follow green chemistry principles .Molecular Structure Analysis
The molecular structure of “2-(3-Bromobenzyl)isoindoline-1,3-dione” can be represented by the InChI code: 1S/C15H10BrNO2/c16-11-7-5-10 (6-8-11)9-17-14 (18)12-3-1-2-4-13 (12)15 (17)19/h1-8H,9H2 .Physical And Chemical Properties Analysis
The molecular weight of “2-(3-Bromobenzyl)isoindoline-1,3-dione” is 316.149 Da . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
These compounds have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
N-isoindoline-1,3-dione heterocycles have potential applications in the field of herbicides . Their unique chemical properties make them suitable for this application.
Colorants and Dyes
These compounds are also used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.
Polymer Additives
N-isoindoline-1,3-dione heterocycles can be used as additives in polymers . They can enhance the properties of the polymer, such as its stability and durability.
Organic Synthesis
These compounds play a significant role in organic synthesis . They can participate in various chemical reactions, contributing to the synthesis of complex organic compounds.
Mecanismo De Acción
Target of Action
The primary target of 2-(3-Bromobenzyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, regulating a wide array of biological functions including motor activity, cognition, and reward. The interaction of 2-(3-Bromobenzyl)isoindoline-1,3-dione with this receptor could potentially influence these functions.
Biochemical Pathways
The biochemical pathways affected by 2-(3-Bromobenzyl)isoindoline-1,3-dione are likely related to dopamine signaling, given its interaction with the dopamine receptor D2 . Dopamine signaling plays a critical role in the regulation of various neurological systems such as GABAergic and glutamatergic systems, and also ion channels (Calcium, sodium, potassium, and chloride channels) . Therefore, any alteration in dopamine signaling could have significant downstream effects on these systems.
Pharmacokinetics
In silico analysis suggests that isoindolines, in general, have good affinities and some pharmacokinetic parameters
Result of Action
One study suggests that isoindoline-1,3-dione compounds may possess analgesic activity, exceeding the activity of the reference drug—metamizole sodium
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNJTQRBGXEHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromobenzyl)isoindoline-1,3-dione | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)




![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)
![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)






